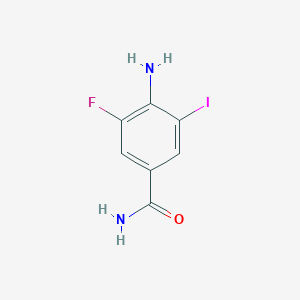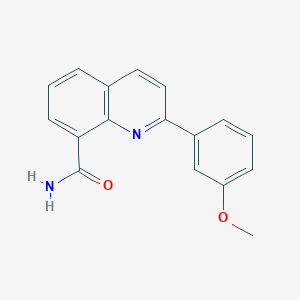
2-(3-Methoxyphenyl)quinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)quinoline-8-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide typically involves the reaction of 3-methoxyaniline with 8-chloroquinoline-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using techniques like recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
2-(3-Methoxyphenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can yield reduced forms of the quinoline ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has shown potential as an anti-proliferative agent, inducing apoptosis in cancer cells.
Medicine: The compound is being investigated for its potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)quinoline-8-carboxamide involves the inhibition of protein kinases, which are enzymes that regulate various cellular processes. By inhibiting these kinases, the compound can induce apoptosis in cancer cells. The molecular targets of this compound include Bcl-2, BAX, and Caspase-3, which are proteins involved in the regulation of cell death . Additionally, the compound has been shown to inhibit the activity of Pim-1 kinase, further contributing to its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
2-(3-Methoxyphenyl)quinoline-8-carboxamide can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxamide: This compound has similar structural features but lacks the methoxy group on the phenyl ring.
Quinoline-3-carboxamide: Another closely related compound, known for its immunomodulatory effects and potential use in treating autoimmune diseases.
Quinoline-4-carboxamide: This derivative has been explored for its antimicrobial and antiviral activities.
The presence of the methoxy group in this compound enhances its biological activity and selectivity, making it a unique and valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
655222-48-3 |
|---|---|
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-6-2-5-12(10-13)15-9-8-11-4-3-7-14(17(18)20)16(11)19-15/h2-10H,1H3,(H2,18,20) |
InChI-Schlüssel |
SJJFPPRONBELRL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=O)N)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11845759.png)
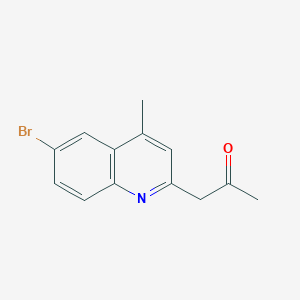
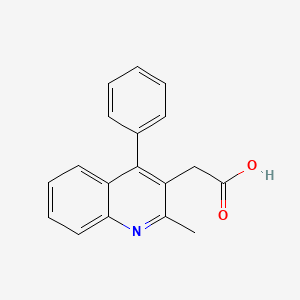
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)
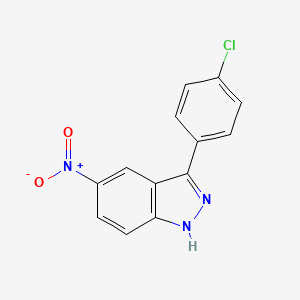



![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)
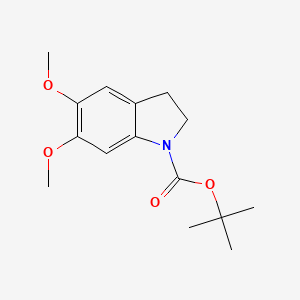

![4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione](/img/structure/B11845851.png)
